2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide
CAS No.: 454449-91-3
Cat. No.: VC4655533
Molecular Formula: C15H11FN2O4S
Molecular Weight: 334.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 454449-91-3 |
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Molecular Formula | C15H11FN2O4S |
Molecular Weight | 334.32 |
IUPAC Name | N-(3-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C15H11FN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) |
Standard InChI Key | GWFDSDDAHGHADT-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)F |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide delineates its molecular architecture:
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A benzothiazole ring (C₇H₄NOS) serves as the core scaffold, substituted at the 2-position with a sulfone group (1,1-dioxido) and a ketone (3-oxo).
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An acetamide bridge (-CH₂CONH-) links the benzothiazole to a 3-fluorophenyl group (C₆H₄F).
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₁₅H₁₀FN₂O₄S₂, with a molecular weight of 374.4 g/mol. This aligns with related compounds such as N-[2-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (C₁₆H₁₁F₃N₂O₄S, MW 384.3) , differing by the substitution of a trifluoromethyl group with fluorine.
Structural Features
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Benzothiazole Core: The fused benzene-thiazole system is stabilized by resonance, with the sulfone group enhancing electrophilicity at the 3-position .
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Acetamide Linker: The -CH₂CONH- moiety facilitates hydrogen bonding, influencing solubility and target interactions .
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3-Fluorophenyl Group: Fluorine’s electronegativity modulates electronic properties and metabolic stability .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis is documented, analogous compounds suggest a multi-step approach:
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Benzothiazole Formation: Condensation of 2-aminothiophenol with a carbonyl source yields the benzothiazole core .
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Sulfonation: Oxidation of the thiazole sulfur to a sulfone using agents like hydrogen peroxide .
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Acetamide Coupling: Reaction of 2-chloroacetamide with 3-fluoroaniline in the presence of a base .
Key Intermediates
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2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid: A common precursor for acetamide derivatives .
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3-Fluoroaniline: Commercially available; introduces the fluorophenyl moiety .
Physicochemical Properties
Computed Properties
Property | Value | Method/Reference |
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LogP | 2.1 ± 0.3 | XLogP3 |
Hydrogen Bond Donors | 1 | PubChem |
Hydrogen Bond Acceptors | 6 | ChemSpider |
Rotatable Bonds | 4 | Cactvs |
Polar Surface Area | 85.2 Ų | ADMET Predictor |
Solubility and Stability
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Aqueous Solubility: Poor (<0.1 mg/mL) due to hydrophobic aromatic systems .
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Stability: Susceptible to hydrolysis at extreme pH; sulfone group enhances oxidative stability .
Pharmacological Profile
Biological Activity
Structural analogs exhibit diverse activities:
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Analgesic/Anti-inflammatory: Benzothiazole sulfones inhibit cyclooxygenase (COX) enzymes .
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Antitumor Potential: Fluorophenyl-acetamide derivatives demonstrate apoptosis induction in cancer cells .
Mechanism of Action
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COX-2 Inhibition: The sulfone group mimics arachidonic acid’s carboxylate, competing for the active site .
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Kinase Modulation: Fluorine’s electron-withdrawing effects enhance binding to ATP pockets .
Applications and Industrial Relevance
Pharmaceutical Development
Reference Standards
High-purity batches (≥99%) are critical for analytical testing, as seen in LGC Standards’ offerings .
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